![molecular formula C11H17NO2 B2791102 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone CAS No. 91459-09-5](/img/structure/B2791102.png)
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone, also known as HPPME, is a chemical compound that has shown potential in various scientific research applications. HPPME is a pyrrole derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of HPPME, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone involves the reaction of 1,2-dimethylpyrrole with 3-chloropropanol followed by oxidation of the resulting alcohol to form the target compound.
Starting Materials
1,2-dimethylpyrrole, 3-chloropropanol, Sodium hydroxide, Sodium hypochlorite, Acetic acid, Wate
Reaction
Step 1: 1,2-dimethylpyrrole is reacted with 3-chloropropanol in the presence of sodium hydroxide to form 1-[5-(3-chloropropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 2: The resulting product from step 1 is then oxidized using sodium hypochlorite in the presence of acetic acid to form 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 3: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.
作用机制
The mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been shown to have various biochemical and physiological effects, including but not limited to, reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to have minimal toxicity in animal models.
实验室实验的优点和局限性
One advantage of using 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone in lab experiments is its ability to inhibit cancer cell growth, which makes it a potential candidate for anti-cancer drug development. Another advantage is its minimal toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, including but not limited to, further elucidation of its mechanism of action, optimization of its therapeutic potential, and development of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone analogs with improved properties. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research may also lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Conclusion:
In conclusion, 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is a pyrrole derivative that has shown potential in various scientific research applications, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been synthesized using a one-pot, three-step method and has minimal toxicity in animal models. Although the mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, which may lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
科学研究应用
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has shown potential in various scientific research applications, including but not limited to, anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Studies have shown that 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has the ability to inhibit the growth of cancer cells in vitro and in vivo. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to reduce inflammation and oxidative stress in animal models.
属性
IUPAC Name |
1-[5-(3-hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-11(9(2)14)7-10(12(8)3)5-4-6-13/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHDPZJNTUHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone | |
CAS RN |
91459-09-5 |
Source


|
| Record name | 1-[5-(3-hydroxypropyl)-1,2-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

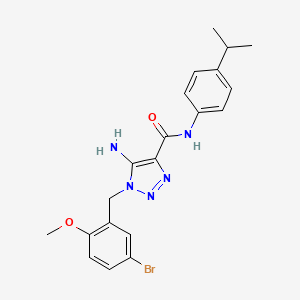
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)
![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
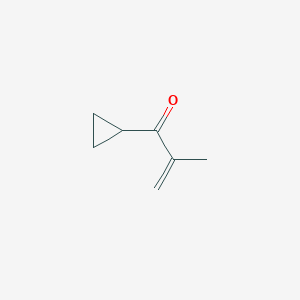
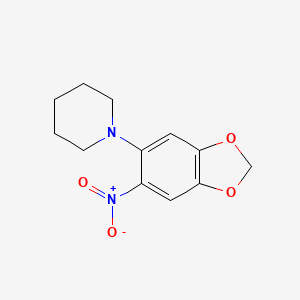
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)
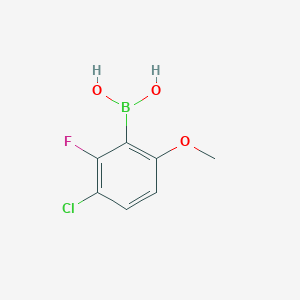
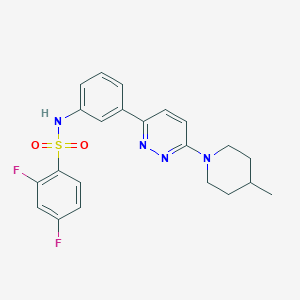
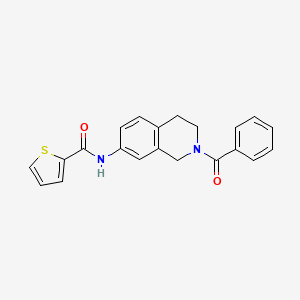
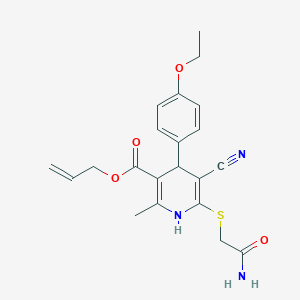
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)
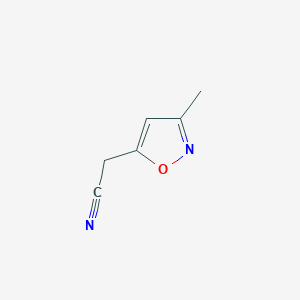
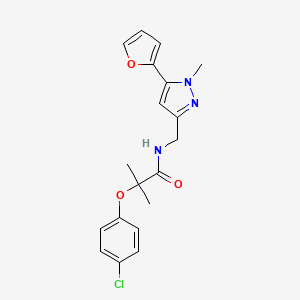
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)